6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine 6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2549047-97-2
VCID: VC11816325
InChI: InChI=1S/C18H19F3N8/c1-27-10-24-14-16(27)22-9-23-17(14)29-6-4-28(5-7-29)13-8-12(18(19,20)21)25-15(26-13)11-2-3-11/h8-11H,2-7H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5
Molecular Formula: C18H19F3N8
Molecular Weight: 404.4 g/mol

6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine

CAS No.: 2549047-97-2

Cat. No.: VC11816325

Molecular Formula: C18H19F3N8

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine - 2549047-97-2

Specification

CAS No. 2549047-97-2
Molecular Formula C18H19F3N8
Molecular Weight 404.4 g/mol
IUPAC Name 6-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-9-methylpurine
Standard InChI InChI=1S/C18H19F3N8/c1-27-10-24-14-16(27)22-9-23-17(14)29-6-4-28(5-7-29)13-8-12(18(19,20)21)25-15(26-13)11-2-3-11/h8-11H,2-7H2,1H3
Standard InChI Key BJHYEDXYXHHBKJ-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5

Introduction

The compound 6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine represents a complex heterocyclic molecule with potential applications in pharmaceutical and medicinal chemistry. This article provides a detailed breakdown of its chemical structure, properties, synthesis, and potential applications based on available research.

Synthesis Pathways

The synthesis of compounds like this typically involves:

  • Stepwise Assembly of Fragments:

    • The purine core is functionalized to introduce the piperazine group at position 6.

    • The pyrimidinyl moiety is separately synthesized with cyclopropyl and trifluoromethyl substituents.

  • Coupling Reactions:

    • The piperazinyl group is coupled with the pyrimidinyl derivative under controlled conditions.

    • Reactions may involve nucleophilic substitution or palladium-catalyzed cross-coupling.

Synthetic Challenges:
The presence of fluorinated groups requires careful handling due to their influence on reactivity and solubility.

Biological and Pharmacological Relevance

4.1 Potential Applications
This compound's structure suggests it may be explored for:

  • Antiviral Agents:

    • Pyrimidine derivatives are known for their antiviral activity, particularly against RNA-dependent RNA polymerases .

  • Oncology Research:

    • Purine-based compounds often target kinases or nucleic acid synthesis pathways in cancer cells .

  • Antimalarial Studies:

    • Similar heterocyclic frameworks have shown promise in inhibiting Plasmodium falciparum enzymes .

4.2 Mechanism of Action
The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the piperazine provides flexibility for receptor docking.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC18H19F3N8
Molecular Weight~408.39 g/mol
Key Functional GroupsPurine, Piperazine, Pyrimidine, Trifluoromethyl
Potential ApplicationsAntiviral, Anticancer, Antimalarial
SolubilityLikely enhanced by trifluoromethyl functionality
Synthetic ComplexityModerate to High

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator